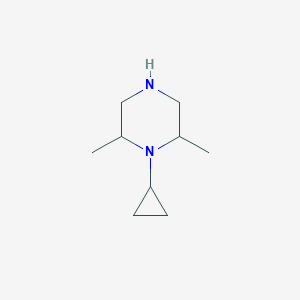

1-Cyclopropyl-2,6-dimethylpiperazine

Description

Properties

IUPAC Name |

1-cyclopropyl-2,6-dimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULSVFOEQUSKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-2,6-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2,6-dimethylpiperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the free base is not publicly available, its dihydrochloride salt is registered under CAS number 1338435-11-2.[1] This guide will delve into the compound's structural features, proposed synthesis, physicochemical properties, and its potential applications in pharmaceutical research, drawing upon data from its precursors and structurally related analogs. The strategic incorporation of both a cyclopropyl group and dimethyl substitution on the piperazine core suggests a nuanced modulation of pharmacological and pharmacokinetic properties, making it a compelling scaffold for further investigation.

Introduction: The Strategic Combination of Cyclopropyl and Dimethylpiperazine Moieties

The piperazine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] Its disubstituted nature at the 1 and 4 positions allows for the introduction of various functionalities to fine-tune its interaction with biological targets. The 2,6-dimethyl substitution on the piperazine ring introduces chirality and conformational rigidity, which can enhance binding affinity and selectivity for specific receptors.

The cyclopropyl group, a three-membered carbocycle, is another privileged motif in modern drug design. Its unique electronic and steric properties, stemming from significant ring strain, can confer several advantageous attributes to a molecule. These include increased potency, improved metabolic stability by shielding adjacent groups from enzymatic degradation, and the ability to modulate physicochemical properties such as lipophilicity and pKa. The rigid nature of the cyclopropyl ring can also lock a molecule into a bioactive conformation, thereby improving its efficacy.

The combination of these two structural features in this compound creates a molecule with a unique three-dimensional profile. This guide will explore the synthesis, properties, and potential of this compound, providing a foundation for its application in drug discovery programs.

Physicochemical and Structural Properties

Direct experimental data for this compound is limited. However, we can infer its properties based on its constituent parts: 2,6-dimethylpiperazine and the N-cyclopropylmethyl group.

| Property | Value (Estimated/Analogous) | Source/Rationale |

| CAS Number | Dihydrochloride: 1338435-11-2 | [1] |

| Molecular Formula | C₉H₁₈N₂ | - |

| Molecular Weight | 154.26 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous compounds like 1-(Cyclopropylmethyl)piperazine.[4] |

| Boiling Point | Estimated to be in the range of 180-220 °C | Based on the boiling point of 1-(Cyclopropylmethyl)piperazine (208.5 °C).[4] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. The free base will have limited solubility in water, while the dihydrochloride salt is expected to be water-soluble. | General properties of N-alkylated piperazines. |

| pKa | Estimated to have two pKa values, likely in the range of 8.5-9.5 for the N4 nitrogen and 4.5-5.5 for the N1 nitrogen. | Based on typical pKa values for N-alkylated piperazines. |

Synthesis and Manufacturing

A robust synthesis of this compound can be envisioned through a straightforward N-alkylation of the commercially available precursor, 2,6-dimethylpiperazine. Two primary synthetic routes are proposed:

Reductive Amination with Cyclopropanecarboxaldehyde

This method offers a direct and efficient route to the target compound. The causality behind this choice lies in the mild reaction conditions and the high yields typically associated with reductive amination for the formation of secondary and tertiary amines.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dimethylpiperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture. The choice of these specific reducing agents is due to their selectivity for imines over aldehydes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Relationship Diagram: Reductive Amination

Caption: Reductive amination pathway for the synthesis of this compound.

N-Alkylation with a Cyclopropylmethyl Halide

This classical approach involves the direct alkylation of the secondary amine in 2,6-dimethylpiperazine with a suitable cyclopropylmethyl halide. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,6-dimethylpiperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

-

Addition of Alkylating Agent: Add cyclopropylmethyl bromide or chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflow Diagram: N-Alkylation

Caption: Step-by-step workflow for the N-alkylation synthesis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.9 ppm), the methyl protons on the piperazine ring (a doublet), and the methylene and methine protons of the piperazine ring and the cyclopropylmethyl group.

-

¹³C NMR: Would confirm the presence of all nine carbon atoms with distinct chemical shifts for the cyclopropyl carbons, the piperazine ring carbons (including the two methyl-substituted carbons), and the methylene carbon of the cyclopropylmethyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): Would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 155.15.

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic C-H stretching vibrations for the alkane and cyclopropane moieties, as well as C-N stretching vibrations.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a reversed-phase column with a mobile phase of acetonitrile and water.

-

Gas Chromatography (GC): Can also be used to assess purity, particularly given the likely volatility of the compound.

-

Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

-

CNS Receptor Modulation: Piperazine derivatives are well-known to interact with a variety of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3] The specific substitution pattern of this compound could lead to novel selectivity profiles for these receptors, offering potential for the development of new antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.

-

Improved Pharmacokinetic Properties: The N-cyclopropyl group can enhance metabolic stability by sterically hindering N-dealkylation, a common metabolic pathway for piperazine-containing drugs. This could lead to a longer half-life and improved oral bioavailability.[5]

-

Scaffold for Library Synthesis: this compound can serve as a valuable building block for the synthesis of compound libraries. The remaining secondary amine at the N4 position provides a handle for the introduction of a wide range of substituents, allowing for the rapid exploration of structure-activity relationships (SAR).

Safety and Handling

As with all N-alkylated piperazines, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic combination of a conformationally constrained, metabolically robust cyclopropyl group with a chiral dimethylpiperazine core offers a unique platform for the design of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to stimulate further research and development of this intriguing molecule. The proposed synthetic routes are robust and rely on well-established chemical transformations, making the compound readily accessible for further investigation.

References

-

Chemsrc. (2025, September 15). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]

-

Lead Sciences. This compound dihydrochloride. Retrieved from [Link]

- Peterson, J. R. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 56(19), 7451–7473.

- de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.

- Toma, L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8741-8776.

-

PubChem. 1,4-Dimethylpiperazine. Retrieved from [Link]

-

PubChem. 2,5-Dimethylpiperazine. Retrieved from [Link]

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

-

Organic Syntheses. N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

New Jersey Department of Health. Piperazine - Hazard Summary. Retrieved from [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

Sources

- 1. This compound dihydrochloride - Lead Sciences [lead-sciences.com]

- 2. nj.gov [nj.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of the Cyclopropyl Piperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

This guide provides an in-depth exploration of novel cyclopropyl piperazine derivatives, a chemical class demonstrating remarkable versatility and potent biological activity. We will dissect the strategic rationale for combining these two powerful moieties, detail synthetic and evaluative methodologies, and illuminate the mechanisms underpinning their therapeutic potential. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Chapter 1: The Strategic Union of Cyclopropane and Piperazine

In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged" for their consistent appearance in a multitude of biologically active compounds. Both the piperazine ring and the cyclopropyl group independently hold this status; their combination creates a synergistic scaffold with exceptional drug-like properties.

1.1 The Piperazine Core: A Hub of Pharmacological Diversity The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern pharmaceuticals.[1][2] Its prevalence is due to a unique combination of physicochemical properties:

-

Modulation of Solubility and Basicity: The two nitrogen atoms (pKa ~9.8 and ~5.7) can be protonated under physiological conditions, significantly enhancing aqueous solubility—a critical factor for bioavailability.[1]

-

Synthetic Tractability: The secondary amine nature of the core allows for straightforward functionalization at the N1 and N4 positions, enabling the precise spatial orientation of pharmacophoric groups.[3]

-

Broad Biological Activity: Piperazine derivatives have demonstrated a vast range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anthelmintic, and potent central nervous system (CNS) activities.[1][2][4]

1.2 The Cyclopropyl Moiety: Enhancing Potency and Metabolic Stability The cyclopropyl group, the smallest possible carbocycle, is far more than a simple alkyl substituent. Its incorporation into a lead compound is a strategic decision to address common drug development hurdles.[5]

-

Metabolic Shielding: The strained C-H bonds of the cyclopropane ring are significantly stronger than those in other alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6]

-

Conformational Rigidity: The ring's rigidity restricts the conformational freedom of adjacent linkers, which can lock the molecule into a more favorable, lower-entropy binding conformation with its target protein, thereby enhancing potency.[5]

-

Improved Physicochemical Properties: The unique electronic character of the cyclopropyl ring can influence the pKa of nearby functional groups, reduce P-glycoprotein efflux, and increase membrane permeability, including across the blood-brain barrier.[5]

The fusion of these two scaffolds creates derivatives that pair the versatile biological interactivity of piperazine with the potency and stability-enhancing features of the cyclopropyl group.

Chapter 2: Synthetic Pathways and Methodologies

The successful synthesis of a diverse library of cyclopropyl piperazine derivatives hinges on a robust and flexible synthetic strategy. A common and efficient approach involves the initial construction of a core intermediate, which is then elaborated through various coupling reactions.

2.1 Synthesis of the Core Intermediate: 1-(Cyclopropylmethyl)piperazine A validated method for producing the key 1-(cyclopropylmethyl)piperazine intermediate begins with commercially available N-Boc-piperazine and cyclopropanecarbonyl chloride.[7] The process involves acylation, followed by reduction of the resulting amide and subsequent deprotection of the Boc group.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine

-

Acylation:

-

Dissolve N-Boc-piperazine (1.0 eq) and a tertiary amine base such as triethylamine (1.5 eq) in an inert solvent like dichloromethane (DCM).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and perform a liquid-liquid extraction. The organic phase, containing the N-Boc-4-(cyclopropanecarbonyl)piperazine, is dried over sodium sulfate and concentrated in vacuo.

-

-

Reduction:

-

Dissolve the crude amide from the previous step in an ether solvent such as THF.

-

Add a reducing agent like sodium borohydride (NaBH₄), followed by the careful, dropwise addition of boron trifluoride etherate (BF₃·OEt₂).

-

After the reaction is complete, quench cautiously with methanol and then water.

-

Extract the product into an organic solvent, dry, and concentrate to yield N-Boc-4-(cyclopropylmethyl)piperazine.

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in an alcohol solvent (e.g., methanol).

-

Add concentrated hydrochloric acid (HCl) dropwise and stir at room temperature to cleave the Boc protecting group.

-

Basify the reaction mixture with an aqueous solution of NaOH or KOH to a pH >12.

-

Extract the free amine product, 1-(cyclopropylmethyl)piperazine, into an organic solvent, dry, and concentrate to yield the final core intermediate.

-

2.2 Derivatization Strategies With the core synthesized, a multitude of derivatives can be generated. Key methods include:

-

Amide Coupling: Reacting the secondary amine of the core with various carboxylic acids using coupling agents like EDC/HOBt or HATU.[8]

-

Reductive Amination: Condensing the amine with aldehydes or ketones to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride (STAB).[9]

-

Buchwald-Hartwig Amination: Coupling the amine with aryl halides or triflates, catalyzed by a palladium complex, to form N-aryl derivatives.[3]

Caption: A generalized workflow for the synthesis of cyclopropyl piperazine derivatives.

Chapter 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cyclopropyl piperazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties, in some cases outperforming standard clinical drugs.[8]

3.1 Mechanism of Action While diverse, a primary mechanism for the antimicrobial action of piperazine-containing compounds is the inhibition of essential microbial enzymes.[10] For example, certain derivatives act as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis.[10] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death. In bacteria, targets can include penicillin-binding proteins (PBPs) involved in cell wall synthesis.[10]

Caption: Inhibition of the CYP51 enzyme disrupts fungal membrane integrity.

3.2 In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Assay The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells.

-

Perform a two-fold serial dilution of the test compound across the plate, leaving wells for positive (microbe only) and negative (medium only) controls.

-

-

Inoculation:

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial suspension to all wells except the negative control.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Analysis:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

(Optional) Add a viability indicator dye like resazurin or MTT to aid in the determination of the endpoint.

-

3.3 Representative Antimicrobial Data The following table summarizes the activity of select cyclopropyl piperazine sulfonyl and carboxamide derivatives against common pathogens.[8]

| Compound ID | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| 3a | S. aureus | 62.5 | Ciprofloxacin | 125 |

| 3b | E. coli | 125 | Ciprofloxacin | 250 |

| 3a | C. albicans | 125 | Miconazole | 250 |

| 3b | A. niger | 250 | Miconazole | 500 |

Chapter 4: Anticancer Activity

The structural features of cyclopropyl piperazine derivatives make them ideal candidates for interacting with targets implicated in cancer, such as protein kinases and apoptotic pathway components.[10][11] Studies have shown these compounds possess significant cytotoxic and anti-proliferative effects, with notable selectivity against certain cancer cell lines like melanoma.[12]

4.1 Mechanism of Action: Induction of Apoptosis A key mechanism by which these derivatives exert their anticancer effect is the induction of programmed cell death, or apoptosis. This is often triggered via the intrinsic (mitochondrial) pathway. Western blot analysis of cells treated with active compounds has revealed key apoptotic markers, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and a decrease in procaspase 3 levels, indicating the activation of executioner caspases.[12]

Caption: The intrinsic apoptosis pathway activated by cyclopropyl piperazine derivatives.

4.2 In Vitro Evaluation: MTT Cell Viability Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.[13][14]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

4.3 Representative Anticancer Data The following table summarizes the growth inhibition (GI₅₀) values for novel vindoline-piperazine conjugates, demonstrating the potent anticancer activity achievable with this scaffold.[15]

| Compound ID | Cancer Type | Cell Line | GI₅₀ (µM) |

| 23 | Breast Cancer | MDA-MB-468 | 1.00 |

| 25 | Lung Cancer | HOP-92 | 1.35 |

| 17 | Melanoma | SK-MEL-5 | < 1.50 |

| 17 | CNS Cancer | SNB-75 | < 1.50 |

*Note: Specific GI₅₀ values were not provided, but growth percent rates were highly negative, indicating potent activity.

Chapter 5: Neuroprotective and CNS Potential

Piperazine derivatives are well-established as centrally acting agents, with approved drugs for treating depression, anxiety, and psychosis.[16] Their mechanism often involves modulating monoamine pathways, such as serotonin (5-HT) or dopamine receptors.[3][16] The incorporation of a cyclopropyl group can enhance brain permeability, making these novel derivatives particularly interesting for CNS applications. Furthermore, related diketopiperazine structures have demonstrated significant neuroprotective effects against oxidative stress, suggesting a potential anti-inflammatory or antioxidant mechanism.[14][17]

5.1 Potential Mechanism of Action: Nrf2-Mediated Antioxidant Response A plausible neuroprotective mechanism is the activation of the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or certain small molecules, this interaction is disrupted. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, such as those for superoxide dismutase (SOD) and catalase, bolstering the cell's defense against reactive oxygen species (ROS).[18]

Caption: Activation of the Nrf2 pathway can confer neuroprotection.

5.2 In Vitro Evaluation: Neuroprotection Against Oxidative Stress A common in vitro model for neurodegeneration involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, and assessing the protective effect of a test compound.[14]

Protocol: SH-SY5Y Neuroprotection Assay

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate medium until they reach ~80% confluency. Seed cells into a 96-well plate.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of the cyclopropyl piperazine derivative for a set period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to all wells except the untreated control.

-

Incubate for 24 hours.

-

-

Viability Assessment:

-

Measure cell viability using an appropriate method, such as the MTT assay (described in Chapter 4) or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell membrane damage.[14]

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the oxidant to those treated with the oxidant alone.

-

Chapter 6: Conclusion and Future Perspectives

The strategic combination of the cyclopropyl and piperazine scaffolds has yielded a class of molecules with profound and diverse biological activities. The evidence clearly demonstrates their potential as leads for novel antimicrobial, anticancer, and neuroprotective agents. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors, enzymes) for the most active compounds to better understand their mechanisms of action.

-

In Vivo Efficacy: Progressing promising candidates into animal models of infection, cancer, and neurodegeneration to validate their therapeutic potential.

-

Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to ensure the drug-like properties of these derivatives are suitable for clinical development.

The cyclopropyl piperazine scaffold represents a rich and fertile ground for the discovery of next-generation therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable chemical framework.

References

- Vertex AI Search. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.

- ResearchGate. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Wikipedia. (n.d.). Piperazine.

- Vertex AI Search. (2024). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.

- Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.

- ResearchGate. (n.d.). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.

- Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from Asian Pacific Journal of Health Sciences.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

- PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- PubMed. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus.

- ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- MDPI. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus.

- ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.

- ACS Publications. (n.d.). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations.

- PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- ResearchGate. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives.

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro- 7-(4-(4-(2-isonicotinoyl-hydrazinyl) -.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. apjhs.com [apjhs.com]

- 10. researchgate.net [researchgate.net]

- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus [mdpi.com]

- 18. researchgate.net [researchgate.net]

1-Cyclopropyl-2,6-dimethylpiperazine potential as a CNS drug scaffold

An In-Depth Technical Guide: 1-Cyclopropyl-2,6-dimethylpiperazine: A Privileged Scaffold for Next-Generation CNS Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity with minimal off-target effects. Privileged scaffolds—molecular frameworks that can bind to multiple receptor targets with high affinity—are invaluable tools in navigating this complex landscape. This guide introduces and deconstructs the this compound core, a scaffold engineered by combining three key structural motifs, each addressing a critical aspect of CNS drug design. We posit that the synergistic integration of the synthetically tractable piperazine ring, the metabolism-blocking 2,6-dimethyl substitution pattern, and the potency-enhancing N-cyclopropyl group creates a scaffold with significant potential for developing novel CNS agents. This document provides a comprehensive analysis of the scaffold's constituent parts, proposes robust synthetic strategies for library development, and lays out a self-validating, multi-stage preclinical evaluation roadmap to systematically explore and validate its therapeutic potential.

The Imperative for Advanced Scaffolds in CNS Drug Discovery

The piperazine ring is the third most common nitrogen-containing heterocycle found in approved pharmaceuticals, a testament to its status as a privileged scaffold.[1] Its prevalence in drugs targeting the CNS—from antipsychotics to anxiolytics—stems from a unique combination of advantageous physicochemical properties.[1][2] The two nitrogen atoms provide handles for modulating basicity (pKa), solubility, and hydrogen bonding capacity, which are critical for target engagement and favorable pharmacokinetic profiles.[3][4] The piperazine core offers a rigidified, six-membered ring structure that can be readily and systematically functionalized, allowing chemists to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties while exploring structure-activity relationships (SAR).[4][5]

However, the development of a successful CNS drug requires more than a versatile core. Key challenges remain, including:

-

Blood-Brain Barrier Penetration: The BBB is a formidable obstacle, preventing approximately 98% of small molecules from entering the brain.[6]

-

Metabolic Stability: The liver's cytochrome P450 (CYP) enzyme system is highly efficient at metabolizing xenobiotics, often leading to rapid clearance and low bioavailability.

-

Potency and Selectivity: Achieving high affinity for the desired CNS target while avoiding interactions with other receptors (which can cause unwanted side effects) is a delicate balancing act.

The this compound scaffold is a deliberate and rational design aimed at overcoming these specific hurdles.

Architectural Dissection of the this compound Scaffold

The therapeutic potential of this scaffold arises from the strategic combination of its three core components. Each element imparts distinct, beneficial properties that act synergistically.

Caption: Key components and their conferred properties of the scaffold.

The Piperazine Core: The Foundation

As a well-established privileged scaffold, the piperazine ring provides a robust starting point. Its two nitrogen atoms allow for precise modulation of protonation states, which directly impacts membrane permeability and pharmacokinetic behavior.[4] This inherent tunability is crucial for optimizing a drug candidate's ADME profile.[3][4]

The N-Cyclopropyl Moiety: The Metabolic Shield and Potency Booster

The incorporation of a cyclopropyl group is a modern medicinal chemistry strategy to address multiple common drug discovery roadblocks.[7]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by CYP enzymes.[8] This can divert metabolism away from certain CYP pathways, reducing potential drug-drug interactions and increasing the compound's half-life.[8]

-

Enhanced Potency: The rigid, three-dimensional structure of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to a receptor, leading to an entropically favorable interaction and increased potency.[7][9]

-

Improved CNS Penetration: The cyclopropyl group can increase a molecule's brain permeability, a critical factor for any CNS drug candidate.[7]

The 2,6-Dimethyl Substitution: The Stereochemical and Lipophilic Modulator

The methyl groups at the 2 and 6 positions provide two key advantages:

-

Steric Shielding: These groups can sterically hinder the adjacent nitrogen and carbon atoms, further protecting the ring from metabolic degradation.

-

Lipophilicity and Stereochemistry: The addition of methyl groups increases the overall lipophilicity of the scaffold, which can aid in crossing the BBB. Furthermore, their presence introduces stereocenters, resulting in cis and trans diastereomers. These isomers will have distinct three-dimensional shapes, offering a powerful way to probe receptor binding pockets and potentially identify a more potent or selective isomer.

Synthetic Strategy and Library Development

A key advantage of this scaffold is its amenability to combinatorial synthesis for the creation of a diverse chemical library. The un-substituted nitrogen at the N4 position serves as a versatile attachment point for a wide range of chemical moieties.

Proposed Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a straightforward, multi-step process. The causality behind this proposed route is based on established, high-yielding chemical transformations.

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-cis-2,6-dimethylpiperazine

Objective: To synthesize the core scaffold, ready for diversification at the N4 position.

Materials:

-

cis-2,6-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Step 1: Mono-N-Boc Protection:

-

Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in DCM in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.0 eq) in DCM. The use of equimolar amounts favors mono-protection.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of starting material and formation of the mono-protected product.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the mono-Boc-protected cis-2,6-dimethylpiperazine.

-

-

Step 2: N-Cyclopropylation via Reductive Amination:

-

Dissolve the purified Boc-protected piperazine (1.0 eq) in DCM.

-

Add cyclopropanecarboxaldehyde (1.2 eq). The slight excess of the aldehyde drives the reaction to completion.

-

Stir for 1 hour at room temperature to allow for iminium ion formation.

-

Add STAB (1.5 eq) portion-wise. STAB is a mild reducing agent suitable for this transformation.

-

Stir at room temperature for 18-24 hours.

-

Self-Validation: Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography if necessary.

-

-

Step 3: Boc Deprotection:

-

Dissolve the product from Step 2 in DCM.

-

Add TFA (10 eq) dropwise at 0°C. The excess acid ensures complete removal of the Boc protecting group.

-

Stir for 2-4 hours at room temperature.

-

Self-Validation: Monitor by LC-MS until no starting material is observed.

-

Concentrate the mixture under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final core scaffold, 1-cyclopropyl-cis-2,6-dimethylpiperazine.

-

A Phased Roadmap for Preclinical Evaluation

To systematically validate the potential of the this compound scaffold, a phased approach is essential. This workflow ensures that resources are allocated efficiently, with clear go/no-go decision points at each stage.

Caption: Phased preclinical evaluation workflow for scaffold validation.

Phase 1: In Silico and Foundational In Vitro Screening

Causality: This initial phase is designed to rapidly filter a newly synthesized library to eliminate compounds with predicted poor drug-like properties before committing to more resource-intensive biological assays.[10][11]

Protocol: High-Throughput In Vitro ADME Panel

-

In Silico Profiling:

-

Action: For each compound in the library, calculate key physicochemical properties (e.g., cLogP, TPSA, pKa, number of rotatable bonds).

-

Tools: Utilize computational software (e.g., Schrödinger Suite, MOE) or free web servers.[10]

-

Criteria: Prioritize compounds that align with established parameters for CNS drugs (e.g., cLogP < 5, TPSA < 90 Ų).[12]

-

-

Aqueous Solubility:

-

Action: Determine kinetic solubility using a nephelometry-based assay.

-

Criteria: Target > 50 µM solubility to avoid issues in subsequent biological assays.

-

-

Metabolic Stability (Human Liver Microsomes):

-

Action: Incubate compounds (1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C. Sample at multiple time points (0, 5, 15, 30, 60 min).

-

Analysis: Quantify the remaining parent compound using LC-MS/MS.

-

Endpoint: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Criteria: Prioritize compounds with a t½ > 30 minutes, indicating moderate to high stability.

-

-

Cytotoxicity (HepG2 Cells):

-

Action: Treat HepG2 cells with compounds over a range of concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

-

Analysis: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTS).

-

Endpoint: Determine the CC₅₀ (concentration causing 50% cytotoxicity).

-

Criteria: Select compounds with a CC₅₀ > 50 µM.

-

| Parameter | Assay | Target Criteria | Rationale |

| Drug-Likeness | In Silico Calculation | CNS MPO Score > 4.0 | To prioritize compounds with physicochemical properties suitable for CNS penetration. |

| Solubility | Kinetic Nephelometry | > 50 µM | Ensures compound is soluble for reliable in vitro testing. |

| Metabolic Stability | Human Liver Microsomes | t½ > 30 min | Selects for compounds resistant to first-pass metabolism, increasing potential bioavailability.[8] |

| Toxicity | HepG2 Cytotoxicity | CC₅₀ > 50 µM | Eliminates non-specifically toxic compounds early in the process.[11] |

Phase 2: In Vitro Pharmacology and Permeability

Causality: After identifying metabolically stable and non-toxic compounds, this phase aims to identify their biological targets and confirm their ability to cross a surrogate of the BBB.

Protocol: Blood-Brain Barrier Permeability using hCMEC/D3 Cell Monolayer

Objective: To quantify the ability of a lead compound to cross the BBB. This is a self-validating system that includes control compounds and measures monolayer integrity.

-

Cell Culture: Culture hCMEC/D3 cells on Transwell® inserts until a confluent monolayer is formed.

-

Monolayer Integrity Check:

-

Measure the transendothelial electrical resistance (TEER) to confirm tight junction formation. A high TEER value is indicative of a robust barrier.

-

Perform a Lucifer Yellow permeability assay. Low permeability of this paracellular marker confirms monolayer integrity.

-

-

Permeability Assessment:

-

Add the test compound (e.g., at 10 µM) to the apical (blood) side of the Transwell®.

-

Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in parallel wells.

-

At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (brain) side.

-

Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

-

Criteria: A Papp value > 10 x 10⁻⁶ cm/s is generally considered indicative of good potential for CNS penetration.[13][14]

Phase 3: In Vivo Proof of Concept

Causality: This final preclinical phase validates the in vitro findings in a living system, assessing true brain exposure and efficacy in a disease-relevant model.[15][16]

Protocol: Rodent Pharmacokinetic and Brain Penetration Study

-

Dosing: Administer the lead compound to a cohort of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

-

Sample Collection: At serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h), collect blood samples. At the end of the time course, collect whole brains.

-

Sample Analysis:

-

Process blood to plasma.

-

Homogenize brain tissue.

-

Quantify compound concentration in both plasma and brain homogenate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).

-

Determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to quantify true BBB penetration.

-

-

Criteria: A Kp,uu value close to or greater than 1.0 indicates efficient, unrestricted passage across the BBB.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising, rationally designed starting point for the discovery of novel CNS therapeutics. Its architecture thoughtfully combines the reliable and versatile piperazine core with modern medicinal chemistry motifs—the N-cyclopropyl group and 2,6-dimethyl substituents—to intrinsically address the critical challenges of metabolic stability, potency, and blood-brain barrier penetration. The proposed synthetic strategies are robust and amenable to library generation, while the phased evaluation roadmap provides a clear, self-validating pathway from initial chemical synthesis to in vivo proof of concept. By systematically applying this workflow, research organizations can efficiently explore the vast chemical space accessible from this scaffold and unlock its potential to deliver the next generation of drugs for challenging neurological and psychiatric disorders.

References

-

Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. [Link]

- Koei Chemical Co Ltd. "Method for producing cis-2,6-dimethylpiperazine.

- Jiangsu Hansoh Pharmaceutical Group Co Ltd. "Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

-

Ali, H., et al. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate, 2023. [Link]

-

Kumar, R., et al. "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." PubMed, 2024, DOI: 10.2174/0115734064304396240415110015. [Link]

- F. Hoffmann-La Roche AG. "Processes for the preparation of cyclopropyl-amide derivatives.

-

Tiwari, R., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." ResearchGate, 2016. [Link]

-

Al-Ghorbani, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistrySelect, 2024. [Link]

-

Pennsylvania State University. "New, simple and accessible method creates potency-increasing structure in drugs." ScienceDaily, 2023. [Link]

-

D'Oria, C., & Senge, M. O. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI, 2021. [Link]

-

Baki, A. A., et al. "N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice." MDPI, 2024. [Link]

-

Rzaigui, M., et al. "Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate." Acta Crystallographica Section E, 2004. [Link]

- Jiangsu Hengrui Medicine Co Ltd. "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

-

Vadodaria, D. J., et al. "Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II." PubMed, 1969, DOI: 10.1021/jm00305a033. [Link]

-

Lead Sciences. "this compound dihydrochloride." [Link]

-

Tiwari, R. K., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." PubMed, 2016, DOI: 10.1021/acs.jmedchem.6b00472. [Link]

-

Helms, H. C., et al. "In-vitro blood-brain barrier models for drug screening and permeation studies: an overview." Taylor & Francis Online, 2016. [Link]

-

Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." PubMed, 2022, DOI: 10.1080/17460441.2022.2103535. [Link]

-

Medina-Franco, J. L., et al. "In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM." PubMed Central, 2020. [Link]

-

Mondal, S., et al. "Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective." MDPI, 2022. [Link]

-

Merck & Co., Inc. "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor." ResearchGate, 2011. [Link]

-

Pharmaron. "CNS Disease Models For Preclinical Research Services." [Link]

-

Gleeson, M. P., et al. "Refined ADME Profiles for ATC Drug Classes." MDPI, 2020. [Link]

-

Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Taylor & Francis Online, 2022. [Link]

-

Wujec, M., et al. "Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives." PubMed Central, 2015. [Link]

-

Studley, J. "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update, 2020. [Link]

-

Creative Biolabs. "In Vitro Safety Pharmacology Study on Central Nervous System." [Link]

-

Sygnature Discovery. "CNS Disorder Models." [Link]

-

Medina-Franco, J. L., et al. "In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM." ACS Omega, 2020. [Link]

-

Al-Ghorbani, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Wiley Online Library, 2024. [Link]

-

Di, L., et al. "ADME attribute alignment of marketed CNS drugs and CNS candidates." ResearchGate, 2013. [Link]

-

Feng, G., et al. "Animal models of CNS disorders." PubMed, 2014, DOI: 10.1007/978-1-4939-1049-3_1. [Link]

-

Zarrow, J., et al. "A strategy to minimize reactive metabolite formation..." PubMed, 2011, DOI: 10.1021/jm2008775. [Link]

-

Mokrosz, M. J., et al. "Structure-activity relationship studies of central nervous system (CNS) agents. 5..." ACS Publications, 1992. [Link]

-

Kumar, A., et al. "Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents." PubMed, 2018, DOI: 10.2174/1573406414666180327122400. [Link]

-

MD Biosciences. "Biomarker Detection for CNS Conditions." [Link]

-

Hatherell, S. "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays." LinkedIn, 2019. [Link]

-

Baki, A. A., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator..." PubMed Central, 2024. [Link]

-

Medicilon. "CNS Pharmacology Models." [Link]

-

Balzarini, J., et al. "a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)..." PubMed, 1999, DOI: 10.1016/s0006-2952(99)00091-x. [Link]

-

JAMSR. "In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment." The Journal of American Medical Science and Research, 2024. [Link]

-

Stankiewicz, M., et al. "ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 6..." ResearchGate, 2010. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. medical.researchfloor.org [medical.researchfloor.org]

- 15. mdpi.com [mdpi.com]

- 16. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

De-risking the Piperazine Scaffold: A Strategic Guide to Initial Toxicity Screening

An In-Depth Technical Guide

Foreword: The Double-Edged Sword of the Piperazine Ring

The piperazine heterocycle is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs is a testament to its remarkable versatility, offering a synthetically tractable scaffold that can improve aqueous solubility, act as a versatile linker, and engage with a multitude of biological targets. However, this same versatility presents a significant challenge in drug development: a predisposition for a range of toxicological liabilities. From off-target interactions with CNS receptors to metabolic activation and cardiotoxicity, the piperazine core demands a robust, early-stage screening strategy to mitigate risk and guide medicinal chemistry efforts effectively.

This guide eschews a simple checklist approach. Instead, it presents a cohesive, tiered strategy for the initial toxicity assessment of substituted piperazine compounds. We will delve into the mechanistic underpinnings of common piperazine-associated toxicities and outline a logical, resource-conscious workflow. The goal is not merely to identify hazards, but to generate actionable data that informs Structure-Toxicity Relationships (STR), enabling project teams to design safer, more effective drug candidates.

Chapter 1: Understanding the 'Why' - Mechanistic Basis of Piperazine Toxicity

A successful screening campaign is built upon a foundation of mechanistic understanding. For piperazine derivatives, toxicities are rarely idiopathic; they are often linked to the scaffold's inherent physicochemical and pharmacological properties.

The Central Nervous System (CNS) Liability

Many piperazine derivatives exhibit stimulant-like effects on the central nervous system, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic pathways. Compounds like 1-benzylpiperazine (BZP) can stimulate the release and inhibit the reuptake of these key neurotransmitters. This can manifest as adverse effects ranging from anxiety and agitation to more severe events like seizures. Therefore, early assessment of potential CNS receptor interactions is a critical de-risking step.

The Metabolic Minefield: CYP450 and Hepatotoxicity

The liver is a primary site of piperazine-induced toxicity. These compounds are extensively metabolized, often by Cytochrome P450 (CYP) enzymes. This metabolic processing can be a double-edged sword:

-

Detoxification: In some cases, CYP-mediated metabolism is a detoxification pathway. Studies have shown that inhibiting CYP450 can actually increase the cytotoxicity of certain piperazines in primary hepatocytes, indicating the parent compound is more toxic than its metabolites.

-

Bioactivation & Drug-Drug Interactions (DDIs): Conversely, metabolism can lead to the formation of reactive metabolites that cause cellular damage. Furthermore, many piperazine-containing compounds can act as mechanism-based inactivators of key CYP enzymes like CYP3A4 and CYP2D6, leading to a high potential for clinically significant DDIs.

-

Hepatocellular Stress: Even without forming overtly reactive metabolites, some piperazine derivatives can induce hepatotoxicity by increasing reactive oxygen species (ROS), depleting cellular glutathione (GSH) and ATP, and disrupting mitochondrial membrane potential, ultimately triggering apoptosis via caspase activation. Others have been shown to up-regulate key enzymes in cholesterol biosynthesis, increasing the risk of phospholipidosis and steatosis.

Cardiotoxicity: The hERG Channel Problem

A significant liability for many nitrogen-containing heterocyclic compounds is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. This is a major cause of compound attrition in preclinical and clinical development, making early hERG screening non-negotiable.

Chapter 2: A Phased and Integrated In Vitro Screening Cascade

A tiered approach allows for the efficient allocation of resources, using broad, high-throughput assays first to flag potential issues before progressing to more complex, lower-throughput mechanistic studies.

Figure 1: A tiered, decision-driven workflow for initial toxicity screening.

Phase 1: Foundational Liability Screening

The objective of Phase 1 is to rapidly identify major liabilities using robust, high-throughput assays. This stage is about breadth, not depth.

-

General Cytotoxicity: An essential baseline. Assays like the MTT or LDH release assay in common cell lines (e.g., HepG2, HEK293) provide a first look at the concentration at which a compound causes overt cell death.[1][2][3][4] While not mechanistically diagnostic, a potent cytotoxic compound (e.g., IC50 < 10 µM) is an immediate red flag.

-

Metabolism-Competent Hepatotoxicity: To address liver toxicity, it's crucial to use a metabolically competent system. Primary human hepatocytes are the gold standard, but high-quality immortalized lines like HepaRG offer a more scalable alternative. A significant drop in the IC50 value compared to the general cytotoxicity assay often points towards the formation of a toxic metabolite.

-

hERG Channel Inhibition: This is a critical safety assay. The gold standard is the manual patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel.[5][6] An IC50 value below 30 µM is typically a cause for concern, and a value below 10 µM often requires significant medicinal chemistry intervention.

-

CYP450 Inhibition: To assess the potential for drug-drug interactions, compounds are screened against a panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[7][8] High-throughput fluorescent-based assays are suitable for this initial screen.[9] Potent inhibition of a major isoform can complicate clinical development.

Phase 2: Mechanistic Deep Dive & Genotoxicity

Data from Phase 1 triggers a more focused investigation. If a compound shows hepatotoxicity, for example, the goal of Phase 2 is to understand how. Additionally, genotoxicity assessment is mandatory before advancing a lead candidate.

-

Reactive Oxygen Species (ROS) Production: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify the generation of intracellular ROS, a common mechanism of drug-induced liver injury.[10][11][12]

-

Mitochondrial Membrane Potential: A loss of mitochondrial membrane potential is an early hallmark of apoptosis. The JC-1 dye is a ratiometric probe that can effectively measure this change, with a shift from red (healthy, aggregated) to green (unhealthy, monomeric) fluorescence.[13][14][15][16]

-

Bacterial Reverse Mutation (Ames) Test: This assay, performed according to OECD Guideline 471, is a screen for mutagenicity.[17][18][19] It uses several strains of bacteria to detect point mutations caused by the compound or its metabolites. A positive Ames test is a major safety concern.

-

In Vitro Micronucleus Test: This assay detects chromosomal damage (clastogenicity or aneugenicity). Performed according to OECD Guideline 487, it identifies small nuclei (micronuclei) in the cytoplasm of treated cells that form around chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Chapter 3: Data Interpretation and Actionable Insights

Data is only as valuable as the decisions it enables. The primary outputs of this screening cascade are IC50 values (the concentration of an inhibitor where the response is reduced by half) and clear positive/negative flags from genotoxicity assays.

Summarizing Quantitative Data

All IC50 data should be collated into a clear, comparative table. This allows the project team to visualize the toxicity profile of each compound side-by-side and begin to identify trends.

Table 1: Example Toxicity Profile for a Series of Substituted Piperazines

| Compound ID | R1-Group | MTT IC50 (HepG2, µM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Ames Test |

| PZ-001 | -H | > 50 | 25.1 | > 50 | Negative |

| PZ-002 | -CF3 | 12.5 | 8.3 | 45.2 | Negative |

| PZ-003 | -Cl | 45.8 | > 50 | 2.1 | Negative |

| PZ-004 | -OMe | 8.9 | 6.7 | 1.5 | Positive |

Building Structure-Toxicity Relationships (STR)

The true power of this data lies in guiding the next round of synthesis. By analyzing the data in Table 1, a medicinal chemist can derive initial hypotheses:

-

The addition of an electron-withdrawing trifluoromethyl group (PZ-002 ) appears to increase both general cytotoxicity and hERG liability compared to the parent compound (PZ-001 ).

-

A chloro- substitution (PZ-003 ) mitigates cytotoxicity and hERG risk but introduces potent CYP3A4 inhibition.

-

The methoxy- group (PZ-004 ) is a clear liability, conferring cytotoxicity, hERG inhibition, CYP inhibition, and, most critically, mutagenicity. This analogue would be immediately deprioritized.

This analysis allows the team to make a Go/No-Go decision on individual compounds and provides a clear rationale for designing the next generation of molecules, for example, by exploring substitutions that avoid the liabilities seen with -CF3 and -OMe groups.

Figure 2: Common mechanism of piperazine-induced hepatotoxicity.

Appendix: Key Experimental Protocols

The following protocols are provided as a template. All assays must be validated in-house and include appropriate vehicle and positive controls to ensure a self-validating system.

A.1. Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Expose cells to the compounds for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

A.2. Protocol: In Vitro Micronucleus Assay (OECD 487)

-

Cell Culture: Culture appropriate cells (e.g., TK6 or CHO cells) to a suitable density.

-

Exposure: Treat cells with the test compound at a range of concentrations, with and without metabolic activation (S9 fraction), for a short (3-6 hours) or long (24 hours) exposure period. Include vehicle and known clastogen/aneugen (e.g., Mitomycin-C, Colchicine) controls.

-

Cytochalasin B Block: After exposure, add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvest and Staining: Harvest the cells, perform a hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

References

-

Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1765-1773. [Link]

-

Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Piperazine: Human health tier II assessment. [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

-

Xu, J. J., et al. (2015). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Applied In Vitro Toxicology, 1(1), 33-43. [Link]

-

Wood, M. W., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-442. [Link]

-

Nomeir, A. A., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2048-2054. [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 8. bioquochem.com [bioquochem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. vivotecnia.com [vivotecnia.com]

- 14. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. insights.inotiv.com [insights.inotiv.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. toxicoop.com [toxicoop.com]

Methodological & Application

The Strategic Deployment of 1-Cyclopropyl-2,6-dimethylpiperazine in Synthetic Chemistry: A Guide for Researchers

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands as a cornerstone, recognized for its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, have cemented its status as a privileged scaffold.[1] The strategic incorporation of a cyclopropyl group onto the piperazine nitrogen, coupled with stereochemically defined methyl substitutions on the ring, gives rise to 1-cyclopropyl-2,6-dimethylpiperazine – a building block of significant interest. The cyclopropyl group, with its inherent conformational rigidity and unique electronic character, often imparts favorable metabolic stability, enhanced potency, and reduced off-target effects in drug candidates.[2] This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Spectral Data

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on analogous structures. The cis-isomer is a crystalline solid at room temperature.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₉H₁₈N₂ | - |

| Molecular Weight | 154.25 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar piperazine derivatives.[3] |

| Boiling Point | ~180-190 °C | Extrapolated from related N-substituted piperazines. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.8-3.0 (m, 2H), 2.6-2.8 (m, 2H), 2.2-2.4 (m, 1H), 1.6-1.8 (m, 1H), 1.05 (d, J=6.4 Hz, 6H), 0.4-0.6 (m, 2H), 0.2-0.4 (m, 2H) | Predicted based on data for N-cyclopropyl and 2,6-dimethyl substituted piperazines.[3][4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 55-58 (2C), 52-55 (2C), 35-38 (1C), 18-21 (2C), 8-10 (1C), 4-6 (2C) | Predicted based on data for N-alkylpiperidines and other N-cyclopropyl heterocycles.[5][6] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the formation of the core piperazine ring followed by the introduction of the cyclopropyl moiety.

Step 1: Synthesis of cis-2,6-Dimethylpiperazine

The initial and crucial step involves the reductive cyclization of diisopropanolamine. This transformation is typically carried out under high pressure and temperature in the presence of a hydrogenation catalyst. The use of an organic solvent has been shown to enhance the selectivity towards the desired cis-isomer.[7][8]

Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine

-

Reactor Setup: In a high-pressure autoclave, charge diisopropanolamine (1.0 eq), a nickel-based catalyst (e.g., Raney Nickel or a Ni/Fe catalyst, ~20% by weight), and an aromatic solvent such as toluene (1-2 volumes).[7][8]

-

Ammonia Addition: Cool the reactor and charge with liquid ammonia (approximately 8 equivalents).